![molecular formula C42H72O36 B12311217 2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12311217.png)
2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-[2-[[2-[[2-[[2-[[2-[[3,4-dihidroxi-2,5-bis(hidroximetil)oxolan-2-il]oximetil]-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oximetil]-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oximetil]-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oximetil]-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oximetil]-3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]oxi-6-(hidroximetil)oxano-3,4,5-triol es un glucósido, un tipo de compuesto que consiste en una molécula de azúcar unida a otro grupo funcional mediante un enlace glucosídico . Este compuesto se caracteriza por sus múltiples grupos hidroxilo y su estructura compleja, que incluye varios anillos de oxolan (tetrahidrofurano).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto suele implicar la adición gradual de grupos hidroximetilo a una molécula de azúcar central. Cada paso requiere un control preciso de las condiciones de reacción para asegurar la correcta colocación de los grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes hidroxilantes y grupos protectores para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos biotecnológicos, como el uso de enzimas para catalizar la formación de enlaces glucosídicos. Estos métodos son a menudo más eficientes y respetuosos con el medio ambiente en comparación con la síntesis química tradicional.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar alcoholes.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los ácidos se pueden utilizar para introducir nuevos grupos funcionales.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes primarios o secundarios.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su papel en varios procesos biológicos, incluidas las interacciones enzimáticas y las vías metabólicas.
Medicina: Se investiga su potencial efecto terapéutico, como las propiedades antiinflamatorias y antioxidantes.
Industria: Se utiliza en la producción de productos farmacéuticos, cosméticos y aditivos alimentarios.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, sus propiedades antioxidantes se deben a su capacidad de donar átomos de hidrógeno para neutralizar los radicales libres. Los múltiples grupos hidroxilo del compuesto le permiten formar enlaces de hidrógeno con varias biomoléculas, influyendo en su estructura y función.
Comparación Con Compuestos Similares
Compuestos similares
- 6-[(6-{[3,4-dihidroxi-2,5-bis(hidroximetil)oxolan-2-il]oxi}-4,5-dihidroxi-2-(hidroximetil)oxan-3-il)oxi]-3,4,5-trihidroxioxano-2-ácido carboxílico
- 2,5-Dihidroxiterftaldehído
Singularidad
Este compuesto es único debido a su estructura altamente ramificada y la presencia de múltiples anillos de oxolan. Estas características contribuyen a su diversa reactividad química y a su amplia gama de aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C42H72O36 |
|---|---|
Peso molecular |
1153.0 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2 |
Clave InChI |
RUCFLBDDUFAPAQ-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)

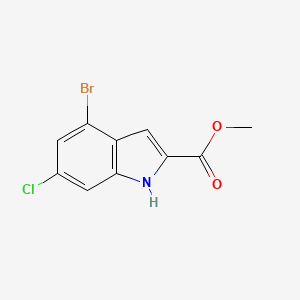

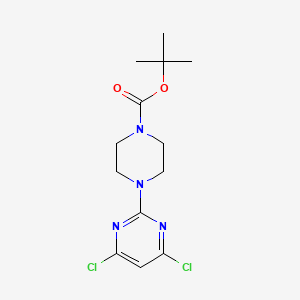
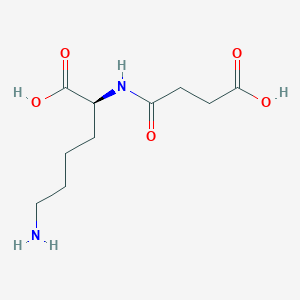
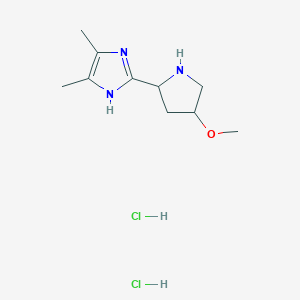
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
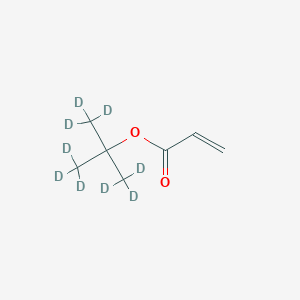
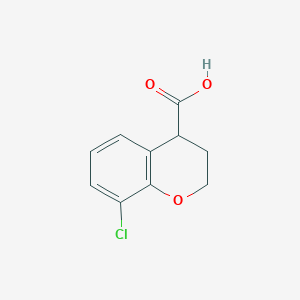
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)
